molecular formula C17H19ClN2 B8593881 N-Benzyl-1H-indole-3-ethylamine monohydrochloride CAS No. 63938-61-4

N-Benzyl-1H-indole-3-ethylamine monohydrochloride

Cat. No.: B8593881
CAS No.: 63938-61-4
M. Wt: 286.8 g/mol
InChI Key: DACWITGQKLUJCT-UHFFFAOYSA-N
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Description

N-Benzyl-1H-indole-3-ethylamine monohydrochloride is a chemical compound that belongs to the class of tryptamines. Tryptamines are a group of monoamine alkaloids that can be found in various plants, fungi, and animals. They are structurally related to the amino acid tryptophan and have a wide range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-1H-indole-3-ethylamine monohydrochloride typically involves the reaction of tryptamine with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene at room temperature or under reflux conditions. The resulting N-benzyl-tryptamine is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification of the final product is achieved through crystallization or recrystallization techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-1H-indole-3-ethylamine monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various N-benzyl-indole derivatives, N-benzyl-tryptamine derivatives with different functional groups, and substituted N-benzyl-tryptamines .

Scientific Research Applications

N-Benzyl-1H-indole-3-ethylamine monohydrochloride has several scientific research applications, including:

Mechanism of Action

N-Benzyl-1H-indole-3-ethylamine monohydrochloride exerts its effects primarily through its interaction with serotonin receptors, particularly the 5-HT2A and 5-HT2C receptors. It acts as an agonist at these receptors, leading to the activation of downstream signaling pathways that modulate neurotransmitter release and neuronal activity. This interaction is believed to underlie its potential antidepressant and anxiolytic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl-1H-indole-3-ethylamine monohydrochloride is unique in its specific interaction with serotonin receptors and its potential therapeutic applications. Unlike other tryptamines, it has been shown to have significant antidepressant and anxiolytic properties without the strong hallucinogenic effects associated with compounds like DMT and 5-MeO-DMT .

Properties

CAS No.

63938-61-4

Molecular Formula

C17H19ClN2

Molecular Weight

286.8 g/mol

IUPAC Name

benzyl-[2-(1H-indol-3-yl)ethyl]azanium;chloride

InChI

InChI=1S/C17H18N2.ClH/c1-2-6-14(7-3-1)12-18-11-10-15-13-19-17-9-5-4-8-16(15)17;/h1-9,13,18-19H,10-12H2;1H

InChI Key

DACWITGQKLUJCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C[NH2+]CCC2=CNC3=CC=CC=C32.[Cl-]

Origin of Product

United States

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